![molecular formula C12H16O2 B13206569 [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of oxolane, featuring a 4-methylphenyl group attached to the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol typically involves the reaction of 4-methylphenylmagnesium bromide with (2R,4R)-4-hydroxy-2-oxolanyl methanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: The major products include 4-(4-methylphenyl)oxolan-2-one or 4-(4-methylphenyl)oxolan-2-al.
Reduction: The major products include 4-(4-methylphenyl)oxolan-2-ylmethane.
Substitution: The major products include 4-(4-methylphenyl)oxolan-2-yl chloride or 4-(4-methylphenyl)oxolan-2-ylamine.
科学研究应用
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It may also interact with receptors or other proteins, leading to changes in cellular signaling pathways.
相似化合物的比较
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol: This compound has a fluorine atom instead of a methyl group, which may alter its chemical reactivity and biological activity.
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol: The presence of methoxy groups can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
[(2R,4R)-4-(4-methylphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI 键 |
BSNSAWHOWLODOQ-NWDGAFQWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CO |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(OC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


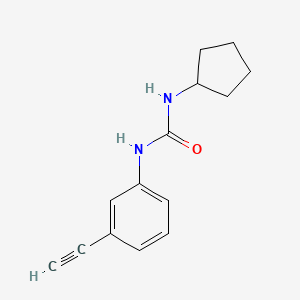
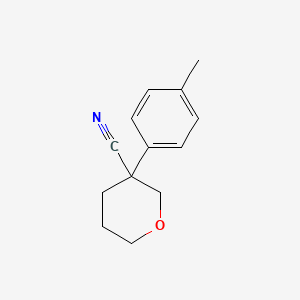

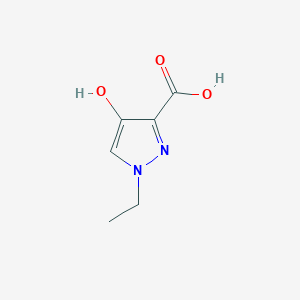

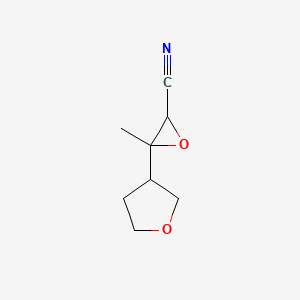
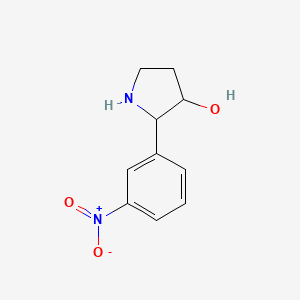
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)
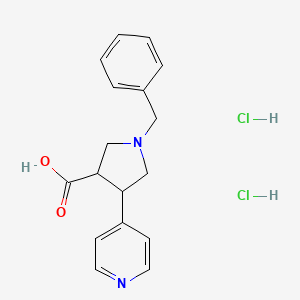

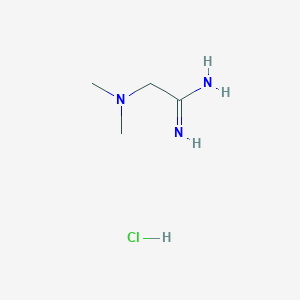
![Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13206545.png)
![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)
